methyl[(1S)-1-phenylpropyl]amine hydrochloride
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Overview
Description
Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chemical compound with the molecular formula C10H15N • HCl. It is a crystalline solid that is often used as an analytical reference standard in various scientific research applications. This compound is structurally categorized as a benzylamine and is known for its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[(1S)-1-phenylpropyl]amine hydrochloride can be synthesized through several methods. The reaction conditions typically involve heating the mixture and performing vacuum distillation to remove residual water and formic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment for distillation, crystallization, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1S)-1-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other derivatives.
Reduction: It can be reduced to form primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various amides, primary amines, and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl[(1S)-1-phenylpropyl]amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl[(1S)-1-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of other central nervous system stimulants, which enhance cognitive and motor functions by modulating neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler primary amine with the formula CH3NH2, used in various chemical syntheses.
N-methyl-1-phenylpropan-1-amine: Another benzylamine derivative with similar structural properties.
1-methyl-3-phenylpropylamine hydrochloride: A related compound with a different positional isomerism.
Uniqueness
Methyl[(1S)-1-phenylpropyl]amine hydrochloride is unique due to its specific stereochemistry and high purity, making it particularly valuable as an analytical reference standard. Its ability to inhibit norepinephrine and dopamine reuptake also distinguishes it from other similar compounds, providing unique applications in both research and potential therapeutic contexts .
Properties
CAS No. |
2913226-49-8 |
---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(1S)-N-methyl-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
HUNCXRPUXAZUEN-PPHPATTJSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC.Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
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